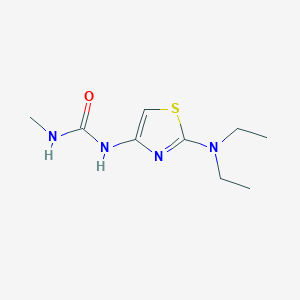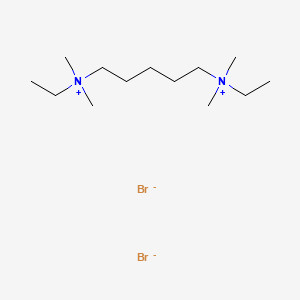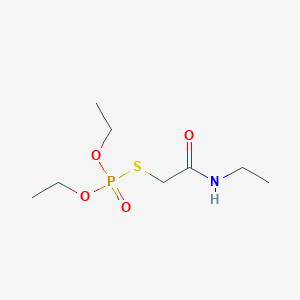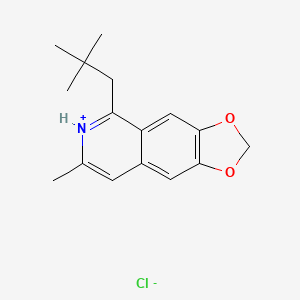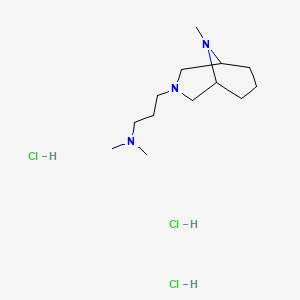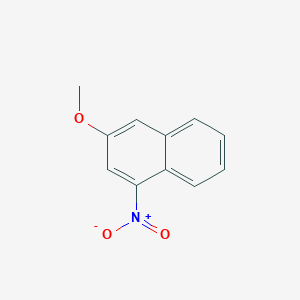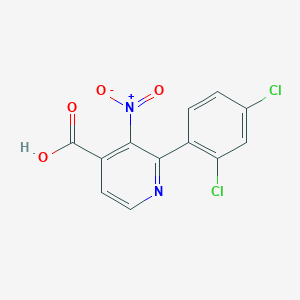
2-(2,4-Dichlorophenyl)-3-nitropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-3-nitropyridine-4-carboxylic acid is an organic compound characterized by the presence of dichlorophenyl and nitropyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-nitropyridine-4-carboxylic acid typically involves the nitration of 2-(2,4-dichlorophenyl)pyridine-4-carboxylic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the compound can be produced using continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors. The use of continuous flow microreactors allows for precise control of reaction temperature and residence time, enhancing the overall production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-3-nitropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used as nitrating agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of suitable solvents.
Major Products Formed
Nitration: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-3-nitropyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-nitropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro and dichlorophenyl groups play a crucial role in its biological activity, potentially affecting cellular processes and enzyme functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions and synthesis of biologically active molecules
Uniqueness
2-(2,4-Dichlorophenyl)-3-nitropyridine-4-carboxylic acid stands out due to its unique combination of dichlorophenyl and nitropyridine groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
212139-07-6 |
|---|---|
Fórmula molecular |
C12H6Cl2N2O4 |
Peso molecular |
313.09 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-3-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2N2O4/c13-6-1-2-7(9(14)5-6)10-11(16(19)20)8(12(17)18)3-4-15-10/h1-5H,(H,17,18) |
Clave InChI |
FPPMBOPVLHHSNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=C2[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



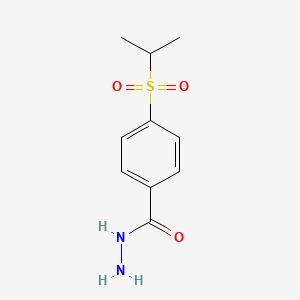

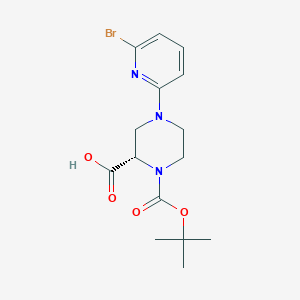


![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
